1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Brand Name: Vulcanchem
CAS No.: 155413-71-1
VCID: VC0128235
InChI: InChI=1S/C19H23NO3.ClH/c1-21-15-6-5-14-8-9-20-17(16(14)12-15)10-13-4-7-18(22-2)19(11-13)23-3;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H
SMILES: COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl
Molecular Formula: C19H24ClNO3
Molecular Weight: 349.8 g/mol

1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

CAS No.: 155413-71-1

Main Products

VCID: VC0128235

Molecular Formula: C19H24ClNO3

Molecular Weight: 349.8 g/mol

1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride - 155413-71-1

CAS No. 155413-71-1
Product Name 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Molecular Formula C19H24ClNO3
Molecular Weight 349.8 g/mol
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C19H23NO3.ClH/c1-21-15-6-5-14-8-9-20-17(16(14)12-15)10-13-4-7-18(22-2)19(11-13)23-3;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H
Standard InChIKey GNMXUQSMHJTGJO-UHFFFAOYSA-N
SMILES COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl
Canonical SMILES COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl
Synonyms CSH 087
CSH-087
CSH087
PubChem Compound 192700
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator